
Senp1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Senp1-IN-3 is a small molecule inhibitor that targets sentrin-specific protease 1 (SENP1). SENP1 is a protein involved in the deSUMOylation process, which is crucial for regulating various cellular processes, including apoptosis, angiogenesis, and transcription. SENP1 is highly expressed in several cancers, making it a potential target for cancer therapy .
准备方法
合成路线和反应条件
Senp1-IN-3 的合成涉及多个步骤,包括形成关键中间体以及它们在特定条件下的后续反应。合成路线通常从核心结构的制备开始,然后进行官能团修饰以获得所需的抑制剂。合成中常用的试剂包括有机溶剂、催化剂和保护基团,以确保选择性反应 .
工业生产方法
This compound 的工业生产需要扩大实验室合成过程,同时保持高纯度和高收率。这包括优化反应条件,例如温度、压力和反应时间,以及使用色谱法和结晶等先进的纯化技术 .
化学反应分析
反应类型
Senp1-IN-3 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团.
常用的试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如胺)。反应条件,如温度、pH 值和溶剂选择,对于获得所需的产物至关重要 .
形成的主要产品
从这些反应中形成的主要产品取决于 this compound 中存在的特定官能团和使用的试剂。例如,氧化可能产生羟基化衍生物,而取代反应可以引入新的官能团 .
科学研究应用
Senp1-IN-3 有几种科学研究应用,包括:
化学: 用作工具化合物,以研究 SENP1 在各种化学过程中的作用。
生物学: 有助于理解 SENP1 的生物学功能及其在细胞过程(如凋亡和血管生成)中的参与。
医学: 由于其抑制 SENP1 活性和抑制肿瘤生长的能力,正在研究其作为抗癌剂的潜力。
作用机制
Senp1-IN-3 通过与 SENP1 的活性位点结合发挥其作用,从而抑制其去SUMOylation 活性。这种抑制导致 SUMOylation 蛋白质的积累,这会影响各种细胞通路。SENP1 参与调节转录因子、细胞周期蛋白和信号通路,例如缺氧诱导因子 1-α (HIF-1α) 通路 .
相似化合物的比较
类似化合物
白藜芦醇: 一种也抑制 SENP1 活性的天然化合物。
ZINC33916875: 从 ZINC 数据库中鉴定出的潜在 SENP1 抑制剂.
Senp1-IN-3 的独特性
This compound 由于其在抑制 SENP1 方面的特异性和效力而独一无二。与其他抑制剂不同,它已被证明可以有效地抑制各种癌症模型中的肿瘤生长,使其成为癌症治疗的有希望的候选者 .
生物活性
Senp1-IN-3 is a compound that targets the SUMO-specific protease SENP1, which plays a crucial role in various biological processes, particularly in cancer biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell behavior, and potential therapeutic implications.
Overview of SENP1
SENP1 (SUMO-specific protease 1) is involved in the post-translational modification of proteins through the SUMO (Small Ubiquitin-like Modifier) pathway. It regulates various cellular processes including transcription, DNA repair, and signal transduction by removing SUMO moieties from target proteins. Overexpression of SENP1 has been linked to aggressive cancer phenotypes, making it a significant target for therapeutic intervention.
This compound acts as an inhibitor of SENP1, leading to the accumulation of SUMOylated proteins. This inhibition can disrupt several pathways critical for cancer cell survival and proliferation:
- Androgen Receptor Activity : Research indicates that SENP1 enhances androgen receptor (AR)-dependent transcription by desumoylating AR and its co-regulators. Inhibition of SENP1 by this compound could potentially reduce AR activity, which is vital in prostate cancer progression .
- Hypoxia-Inducible Factors : Elevated levels of SENP1 have been associated with increased activity of HIF2α in clear cell renal cell carcinoma (ccRCC). Inhibition of SENP1 may impair the transcriptional activity of HIF2α, reducing tumor aggressiveness and improving patient prognosis .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and its effects on cancer cells:
Case Studies
Case Study 1: Prostate Cancer
In a study involving LNCaP cells treated with this compound, researchers observed a significant reduction in AR-mediated transcriptional activity. The treatment led to a decrease in prostate-specific antigen (PSA) levels, indicating that inhibiting SENP1 can effectively disrupt androgen signaling pathways critical for prostate cancer progression .
Case Study 2: Clear Cell Renal Cell Carcinoma
In ccRCC models with high expression levels of both SENP1 and HIF2α, treatment with this compound resulted in reduced metastatic behavior and improved survival rates in vivo. This suggests that targeting SENP1 may provide a novel therapeutic strategy for patients with aggressive renal cancers characterized by high SENP1 expression .
Research Findings
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Tumor Growth Inhibition : Inhibition of SENP1 using this compound has shown promise in reducing tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest .
- Combination Therapies : There is emerging evidence that combining this compound with other treatments may enhance its efficacy. For instance, when used alongside mTOR inhibitors, it may overcome resistance mechanisms in ccRCC cells .
属性
分子式 |
C36H58N2O4 |
---|---|
分子量 |
582.9 g/mol |
IUPAC 名称 |
[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
InChI 键 |
CMYOMWCIRQWAOZ-ZDIFQBRASA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。